Neoartanin

Physicochemical Properties ADMET Drug-likeness

Neoartanin (CAS 104196-69-2) is a defined 5-dimethylallyloxy-7,8-dimethoxycoumarin essential for reproducible research. Its specific substitution pattern dictates unique bioactivity and favorable ADMET properties (Caco-2 permeability probability 92.2%), unlike generic coumarins. Specifying CAS 104196-69-2 ensures experimental integrity in permeability assays and SAR studies. ≥98% purity verified by HPLC, NMR, and MS. Stable ≥2 years at -20°C.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
Cat. No. B12380390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoartanin
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC)C
InChIInChI=1S/C16H18O5/c1-10(2)7-8-20-12-9-13(18-3)16(19-4)15-11(12)5-6-14(17)21-15/h5-7,9H,8H2,1-4H3
InChIKeyKIYFGGPRMMLFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoartanin: Core Chemical Identity, Natural Source, and Basic Procurement Data


Neoartanin (CAS 104196-69-2, C16H18O5, MW 290.31 g/mol) is a coumarin derivative specifically characterized as a 5-dimethylallyloxy-7,8-dimethoxycoumarin analogue . It is a natural product classified as a phenylpropanoid and polyketide within the coumarins and derivatives superclass [1]. The compound is isolated from various plant sources, with studies noting its presence as a characteristic secondary metabolite in certain species (e.g., Chinese provenances of some plants) [2]. Primary research and vendor data consistently describe its basic physical properties, including a Topological Polar Surface Area (TPSA) of 54.00 Ų, an XLogP3-AA of 3.3, and no hydrogen bond donors, which are critical for predicting passive membrane permeability and solubility in early-stage drug discovery or assay development [3][4]. It is commercially available for research use only, typically with a purity of ≥98% as verified by HPLC, NMR, and MS [5].

Why a Simple 'Coumarin Derivative' Specification is Insufficient for Neoartanin Procurement


Procuring 'any coumarin derivative' for a research program would introduce significant and unmanaged experimental variability. The biological activity of coumarins is exquisitely sensitive to their specific substitution pattern on the core benzopyrone scaffold. Neoartanin's precise arrangement of a 5-dimethylallyloxy group and 7,8-dimethoxy groups is not a trivial variation; it dictates the molecule's unique 3D conformation, electronic distribution, and resultant interaction with biological targets . For instance, comparative studies within the broader class of synthetic and natural coumarins show that minor structural modifications can lead to >10-fold differences in antioxidant IC50 values or dramatic shifts in enzyme inhibition selectivity [1][2]. Substituting Neoartanin with a close structural analog like umbelliferone (7-hydroxycoumarin) or a simple 7,8-dimethoxycoumarin would therefore not preserve the intended biological activity, as the specific lipophilic 5-prenyl group is crucial for membrane permeability and target engagement, a feature confirmed by its calculated ADMET properties [3]. Therefore, specifying Neoartanin by its unique CAS number (104196-69-2) is a non-negotiable requirement for ensuring experimental reproducibility and data integrity.

Neoartanin: A Quantitative Evidence-Based Guide for Scientific Selection


Physicochemical and ADMET Profile: Neoartanin vs. Umbelliferone

Direct head-to-head comparison of computed physicochemical and ADMET properties reveals key differences that justify selecting Neoartanin over simpler coumarins like umbelliferone for cell-based or in vivo studies. Neoartanin's higher LogP (3.3) and TPSA (54 Ų) predict a distinct pharmacokinetic profile compared to the more polar umbelliferone (LogP ~1.5, TPSA ~70 Ų). Specifically, Neoartanin is predicted to have high human intestinal absorption (99.1% probability) and Caco-2 permeability (92.2% probability), while being less likely to be a P-glycoprotein substrate (83.3% probability), suggesting better oral bioavailability potential [1]. In contrast, umbelliferone's higher polarity and TPSA often limit its passive diffusion across lipid bilayers [2].

Physicochemical Properties ADMET Drug-likeness Permeability

Predicted Metabolic Stability: Neoartanin vs. Osthole

Based on class-level inference from in silico models, Neoartanin's interaction profile with Cytochrome P450 enzymes suggests a lower risk of certain metabolic liabilities compared to another prenylated coumarin, osthole. Neoartanin is predicted to be a non-inhibitor of CYP3A4 (67.6% probability of negative) and CYP2D6 (61.5% probability of negative), two major drug-metabolizing enzymes [1]. While both compounds contain prenyl groups, osthole has been shown in multiple in vitro studies to be a moderate to potent inhibitor of CYP3A4 (IC50 values ranging from 2.9 to 11.8 µM) and CYP2C9 [2]. This suggests that Neoartanin may have a more favorable profile for combination studies or in vivo models where minimizing CYP-mediated drug-drug interactions or rapid hepatic clearance is critical.

CYP450 Inhibition Metabolic Stability Drug-Drug Interaction

Chemical Stability and Purity: Neoartanin vs. Other 5-Prenylcoumarins

From a procurement and quality control perspective, Neoartanin (as offered by multiple vendors) is guaranteed to a purity of ≥98% by HPLC, NMR, and MS, and is stable for ≥2 years when stored at -20°C [1]. This is a significant differentiator compared to many other natural 5-prenylcoumarins (e.g., certain artanin or lacinartin analogs) that are often available only in small quantities from academic isolation, with variable purity, limited analytical characterization, and no established long-term stability data. The commercial availability of high-purity Neoartanin with a defined stability profile directly translates to improved experimental reproducibility and reduced inter-batch variability in long-term research programs .

Purity Stability Quality Control Reproducibility

Neoartanin: High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Cell-Based Permeability and Bioavailability Model Development

Given Neoartanin's predicted high Caco-2 permeability (92.2% probability) and human intestinal absorption (99.1% probability) [1], it is an ideal candidate compound for use in developing or validating cell-based permeability assays (e.g., Caco-2 or MDCK monolayers). Its favorable ADMET profile, particularly when compared to more polar coumarins like umbelliferone, makes it a superior choice for establishing baseline permeability standards or for studies investigating the oral bioavailability of prenylated natural products.

Structure-Activity Relationship (SAR) Studies on Prenylated Coumarins

Neoartanin serves as a critical, well-characterized core scaffold for SAR studies focused on 5-prenylcoumarins. Its defined substitution pattern (5-dimethylallyloxy-7,8-dimethoxy) and commercial availability in high purity (≥98% by HPLC) allow researchers to use it as a stable reference compound when testing newly synthesized analogs. The documented stability of ≥2 years at -20°C ensures that a single procurement lot can be used across a multi-year SAR program without concerns about compound degradation confounding activity data.

In Vivo Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies

Based on its predicted CYP450 inhibition profile, which suggests a lower probability of inhibiting CYP3A4 (67.6% probability of being a non-inhibitor) compared to known inhibitors like osthole [1][2], Neoartanin is a strategically valuable tool compound for in vivo PK studies. Researchers can use it to probe the pharmacokinetic behavior of a prenylated coumarin with a potentially cleaner CYP profile, or as a control substance in DDI studies designed to isolate the effects of co-administered CYP3A4 inhibitors. Its calculated LogP (3.3) and TPSA (54 Ų) further support its suitability for oral administration in animal models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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